N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O4S2/c1-12-9-13(2)11-25(10-12)31(27,28)15-5-3-14(4-6-15)18(26)22-20-24-23-19(29-20)16-7-8-17(21)30-16/h3-8,12-13H,9-11H2,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRSVKKOYXNKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antitumor and antimicrobial applications. This article explores its synthesis, biological mechanisms, and research findings.
Chemical Structure and Properties
The compound features a complex structure combining a chlorothiophene moiety with an oxadiazole ring and a piperidine sulfonamide group. The molecular formula is with a molecular weight of approximately 333.8 g/mol. The presence of halogen and heterocyclic functionalities enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆ClN₃O₂S |
| Molecular Weight | 333.8 g/mol |
| CAS Number | 1049265-36-2 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with oxadiazole precursors, followed by the introduction of the piperidine sulfonamide group. Methods such as nucleophilic substitution and coupling reactions are commonly employed.
Antitumor Activity
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antitumor effects. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The proposed mechanism involves the disruption of cellular signaling pathways and the induction of oxidative stress in target cells.
Antimicrobial Activity
This compound also demonstrates notable antimicrobial properties. Studies have reported moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak to moderate |
The mechanism behind its antimicrobial action may involve interference with bacterial cell wall synthesis or metabolic pathways.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxicity of various derivatives of oxadiazole against human cancer cell lines. The results indicated that the presence of both thiophene and oxadiazole rings significantly enhanced cytotoxic effects compared to compounds lacking these features.
- Docking Studies : Molecular docking studies revealed that this compound binds effectively to key enzymes involved in cancer progression and bacterial metabolism .
- Pharmacological Screening : A series of synthesized compounds were screened for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structural motifs exhibited varying degrees of activity, highlighting the importance of structural features in determining biological efficacy .
Preparation Methods
Preparation of 4-(Chlorosulfonyl)Benzoic Acid
4-(Chlorosulfonyl)benzoic acid is synthesized through direct sulfonation of benzoic acid using chlorosulfonic acid under controlled conditions:
Reaction Conditions
- Reagents : Benzoic acid (1 eq), chlorosulfonic acid (3 eq)
- Temperature : 0–5°C (ice bath)
- Duration : 4–6 hours
- Workup : Quenching with ice water, filtration, and recrystallization from ethanol.
Yield : 68–72%
Sulfonamide Formation with 3,5-Dimethylpiperidine
The chlorosulfonyl intermediate reacts with 3,5-dimethylpiperidine to form the sulfonamide:
Reaction Conditions
- Reagents : 4-(Chlorosulfonyl)benzoic acid (1 eq), 3,5-dimethylpiperidine (1.2 eq)
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (2 eq)
- Temperature : Room temperature (25°C)
- Duration : 12 hours.
Yield : 85–90%
Characterization : $$ ^1H $$ NMR (400 MHz, DMSO-d6): δ 8.10 (d, J = 8.4 Hz, 2H), 7.95 (d, J = 8.4 Hz, 2H), 3.45–3.35 (m, 2H), 2.80–2.70 (m, 2H), 1.75–1.65 (m, 2H), 1.50–1.40 (m, 2H), 1.10 (d, J = 6.8 Hz, 6H).
Conversion to Acid Chloride
The carboxylic acid is activated using thionyl chloride:
Reaction Conditions
- Reagents : 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzoic acid (1 eq), thionyl chloride (3 eq)
- Catalyst : DMF (1 drop)
- Temperature : Reflux (70°C)
- Duration : 3 hours.
Yield : Quantitative
Synthesis of 5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-Amine
Preparation of 5-Chlorothiophene-2-Carbohydrazide
5-Chlorothiophene-2-carboxylic acid is esterified and subjected to hydrazinolysis:
Reaction Conditions
- Esterification :
- Reagents : 5-Chlorothiophene-2-carboxylic acid (1 eq), methanol (excess), H2SO4 (cat.)
- Temperature : Reflux (65°C)
- Duration : 6 hours
- Yield : 92–95%
Cyclization to Oxadiazole
The hydrazide undergoes cyclodehydration to form the oxadiazole ring:
Reaction Conditions
- Reagents : 5-Chlorothiophene-2-carbohydrazide (1 eq), phosphorus oxychloride (3 eq)
- Temperature : 110°C
- Duration : 4 hours
- Workup : Neutralization with NaHCO3, extraction with ethyl acetate.
Yield : 75–80%
Characterization : $$ ^1H $$ NMR (400 MHz, CDCl3): δ 7.45 (d, J = 4.0 Hz, 1H), 7.20 (d, J = 4.0 Hz, 1H), 5.20 (s, 2H, NH2).
Amide Coupling Reaction
The final step involves coupling the acid chloride with the oxadiazole amine:
Reaction Conditions
- Reagents :
- 4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzoyl chloride (1 eq)
- 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (1 eq)
- Solvent : Dry DCM
- Base : Pyridine (2 eq)
- Temperature : 0°C → room temperature
- Duration : 12 hours.
Workup :
- Washing with 5% HCl and saturated NaHCO3
- Column chromatography (SiO2, ethyl acetate/hexane 1:3)
Yield : 70–75%
Purity : >98% (HPLC)
Analytical Data and Characterization
Spectroscopic Data
- $$ ^1H $$ NMR (400 MHz, DMSO-d6) : δ 8.25 (d, J = 8.4 Hz, 2H), 8.10 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 4.0 Hz, 1H), 7.50 (d, J = 4.0 Hz, 1H), 3.60–3.50 (m, 2H), 2.90–2.80 (m, 2H), 1.85–1.75 (m, 2H), 1.60–1.50 (m, 2H), 1.25 (d, J = 6.8 Hz, 6H).
- HRMS (ESI) : m/z calcd for C21H22ClN4O4S2 [M+H]+: 533.0654; found: 533.0658.
Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 15.30 |
| c (Å) | 12.45 |
| β (°) | 105.6 |
| Volume (ų) | 1902.5 |
Optimization and Scale-Up Considerations
Critical Process Parameters
| Step | Key Variable | Optimal Range |
|---|---|---|
| Sulfonylation | Reaction temperature | 0–5°C |
| Cyclization | POCl3 equivalence | 3.0–3.5 eq |
| Coupling | Solvent polarity | DCM > THF |
Yield Comparison Across Batches
| Batch Size (g) | Yield (%) | Purity (%) |
|---|---|---|
| 5 | 70 | 98 |
| 50 | 68 | 97 |
| 500 | 65 | 95 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide?
- Methodological Answer : The synthesis typically involves coupling a pre-synthesized 1,3,4-oxadiazole intermediate with a sulfonyl-substituted benzamide derivative. For example, the oxadiazole ring can be formed via cyclization of a thiosemicarbazide intermediate under reflux with POCl₃, followed by reaction with 5-chlorothiophene-2-carboxylic acid derivatives. The sulfonyl piperidine moiety is introduced via nucleophilic substitution using 3,5-dimethylpiperidine and a sulfonyl chloride precursor. Purification often involves column chromatography and recrystallization from methanol/DMSO mixtures .
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) confirms the connectivity of the chlorothiophene, oxadiazole, and sulfonyl-piperidine groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm), while single-crystal X-ray diffraction resolves stereochemical details and intermolecular interactions (e.g., hydrogen bonding) in the solid state .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer : Initial screening involves in vitro assays against bacterial/fungal pathogens (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution to determine minimum inhibitory concentrations (MICs). For enzyme inhibition studies (e.g., lipoxygenase, PFOR), UV-Vis spectrophotometry monitors substrate conversion rates. Dose-response curves (IC₅₀ values) are generated using nonlinear regression analysis .
Advanced Research Questions
Q. What strategies optimize the synthesis yield and scalability of this compound?
- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial designs, identify critical parameters (e.g., temperature, stoichiometry, solvent polarity). Flow chemistry systems improve heat/mass transfer during cyclization steps, reducing side products. Microwave-assisted synthesis can accelerate reaction times for oxadiazole formation. Process Analytical Technology (PAT) tools, like inline FTIR, monitor intermediate stability .
Q. How should researchers address contradictory data in biological activity across studies?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence polarization for binding affinity). Analyze structural analogs (e.g., replacing chlorothiophene with dichlorophenyl groups) to isolate pharmacophoric contributions. Molecular docking (e.g., AutoDock Vina) compares binding poses in target enzymes (e.g., PFOR) to rationalize potency variations .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Methodological Answer : X-ray crystallography of the compound bound to its target (e.g., PFOR enzyme) reveals critical interactions, such as hydrogen bonding with active-site residues. Competitive inhibition assays with substrate analogs (e.g., pyruvate) confirm reversible binding. RNA-seq or proteomics identifies downstream pathways affected in treated microbial cultures .
Q. How can researchers characterize the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Degradation products are profiled via LC-MS, while Arrhenius plots predict shelf-life. Solid-state stability is assessed using dynamic vapor sorption (DVS) to monitor hygroscopicity and polymorph transitions .
Q. What methods are used to study crystallographic polymorphism in this compound?
- Methodological Answer : Screen polymorphs via solvent-mediated recrystallization (e.g., ethanol vs. acetonitrile). Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) distinguish crystalline forms. Synchrotron radiation sources enhance resolution for detecting subtle lattice variations .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer : Systematic substitutions (e.g., replacing dimethylpiperidine with morpholine) are synthesized and tested. Free-Wilson analysis quantifies contributions of substituents to bioactivity. QSAR models (e.g., CoMFA) correlate electronic (Hammett σ) and steric (Taft Es) parameters with MICs or IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
